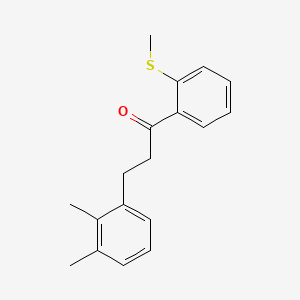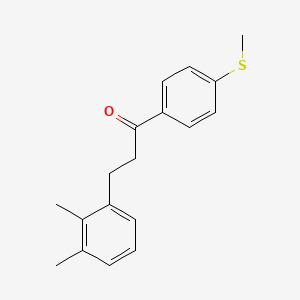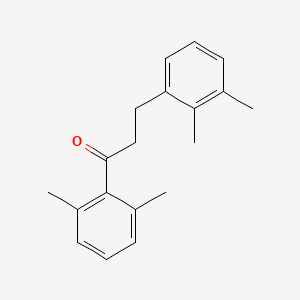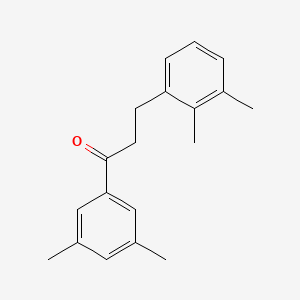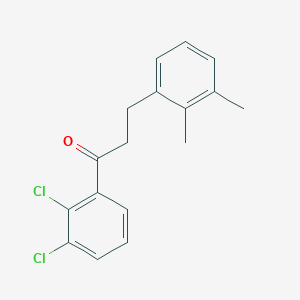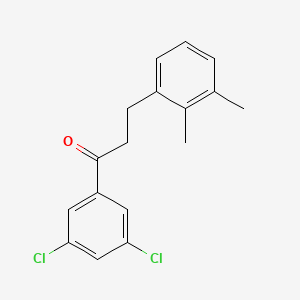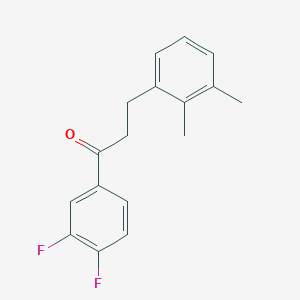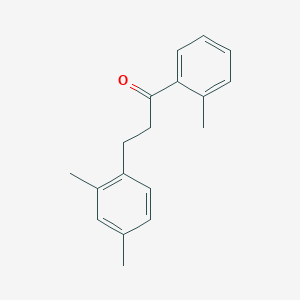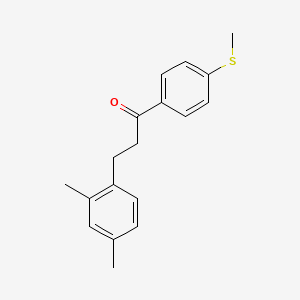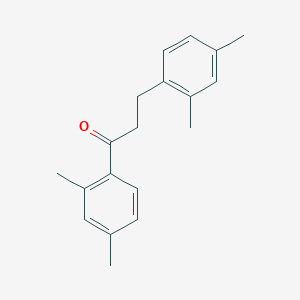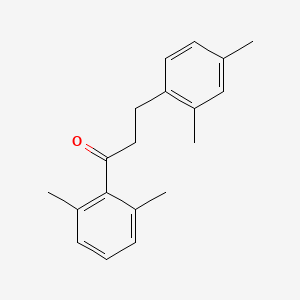
3'-(1,3-Dioxolan-2-YL)-2-méthylbenzophénone
Vue d'ensemble
Description
3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is an organic compound featuring a benzophenone core substituted with a 1,3-dioxolane ring and a methyl group
Applications De Recherche Scientifique
3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone finds applications in various scientific research fields:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetalization processes with efficient water removal techniques. The use of molecular sieves or orthoesters can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or OsO4.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Reacting with nucleophiles like RMgX or RLi.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Grignard reagents (RMgX) in dry ether or organolithium reagents (RLi) in hexane.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Mécanisme D'action
The mechanism of action of 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand binding to receptors or enzymes, thereby modulating their activity. The dioxolane ring can provide stability and specificity in these interactions, enhancing the compound’s efficacy in various applications .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
Uniqueness: 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is unique due to its combination of a benzophenone core with a 1,3-dioxolane ring, providing distinct chemical reactivity and stability compared to its analogs .
Propriétés
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-5-2-3-8-15(12)16(18)13-6-4-7-14(11-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMSYXBOBFTYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645043 | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-81-9 | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


